molecular formula C15H17NO6 B584474 4'-Ethyl-7',8'-dihydro-4'-hydroxy-spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-3',10'( CAS No. 1346604-65-6

4'-Ethyl-7',8'-dihydro-4'-hydroxy-spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-3',10'(

Cat. No.: B584474
CAS No.: 1346604-65-6
M. Wt: 312.333
InChI Key: GHFZMAJAVDXFDR-ZBJDZAJPSA-N
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Description

The compound is also known as (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1h-pyrano [3,4-f]indolizine-3,6,10 (4h)-trione . It is a chemical with the molecular formula C13H13NO5 .


Synthesis Analysis

A practical asymmetric synthesis of this compound, a versatile intermediate for the synthesis of camptothecin analogs, was developed. Commercially available citrazinic acid is converted in four steps into the 2-chloro-6-methoxypyridine .


Molecular Structure Analysis

The molecular structure of this compound can be found in various databases . It is a complex structure with multiple rings and functional groups.


Chemical Reactions Analysis

The compound is synthesized from commercially available citrazinic acid through a series of reactions, including an ortho-directed metalation followed by reaction with a formamide to produce an aldehyde with high regioselectivity .

Scientific Research Applications

Structural and Molecular Characteristics

  • The compound exhibits unique structural features such as a non-planar indole molecule and delocalization of benzoid electrons. It also includes a five-membered ring of the indolizine moiety that is puckered, and a six-membered ring in a chair conformation. These structural characteristics play a crucial role in the compound's reactivity and potential applications in scientific research (Mukhopadhyyay et al., 1998).

Synthesis and Derivative Compounds

  • This compound has been synthesized in various forms, including as pentacyclic oxindole alkaloids, which have shown the potential for varied pharmaceutical applications. Their synthesis involves different solvents and conditions, which may influence their properties and uses (Muhammad et al., 2001).

Pharmacological Applications

  • Research indicates that derivatives of this compound, specifically spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives, have been investigated for a wide range of biological properties. These include acting as vasodilators, hypertensive, hypoglycaemic, and anticancer agents, highlighting the compound's potential in pharmacological research (Dhakar et al., 2020).

Methods of Synthesis

  • Various methods have been developed for the synthesis of this compound and its derivatives. For instance, an efficient ultrasound-assisted method for combinatorial synthesis of spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives indicates advancements in synthetic techniques, which can impact the compound's availability for research purposes (Zou et al., 2012).

Applications in Organic Chemistry

  • The compound's derivatives have been utilized in organic chemistry for the synthesis of various complex molecules. For example, the synthesis of camptothecin analogs, a class of anti-cancer drugs, demonstrates the compound's utility in creating medically significant molecules (Henegar et al., 1997).

Catalysis and Chemical Reactions

  • Research shows the compound’s utility in catalysis, such as in multi-component one-pot reactions. These reactions are significant for the synthesis of complex molecules in a more efficient and eco-friendly manner, indicating its importance in green chemistry (Feng et al., 2014).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway involves the formation of the spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine] ring system through a series of reactions.", "Starting Materials": ["2-hydroxy-3-methoxybenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "1,3-cyclohexanedione", "ethyl 3-oxobutanoate", "ethyl acrylate", "piperidine", "acetic anhydride", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "ethanol", "diethyl ether", "chloroform"], "Reaction": ["Step 1: Condensation of 2-hydroxy-3-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form 4-ethyl-6-methoxy-2-oxocyclohex-3-enecarbaldehyde.", "Step 2: Cyclization of 4-ethyl-6-methoxy-2-oxocyclohex-3-enecarbaldehyde with 1,3-cyclohexanedione in the presence of piperidine to form 4-ethyl-7,8-dihydro-4-hydroxy-spiro[1,3-dioxolane-2,6'(3'H)-chromene].", "Step 3: Cyclization of 4-ethyl-7,8-dihydro-4-hydroxy-spiro[1,3-dioxolane-2,6'(3'H)-chromene] with ethyl acrylate in the presence of acetic anhydride to form 4-ethyl-7,8-dihydro-4-hydroxy-spiro[1,3-dioxolane-2,6'(3'H)-chromene-3,2'-oxirane].", "Step 4: Reduction of 4-ethyl-7,8-dihydro-4-hydroxy-spiro[1,3-dioxolane-2,6'(3'H)-chromene-3,2'-oxirane] with sodium borohydride in the presence of ethanol to form 4-ethyl-7,8-dihydro-4-hydroxy-spiro[1,3-dioxolane-2,6'(3'H)-chromene-3,2'-oxirane]-3-ol.", "Step 5: Cyclization of 4-ethyl-7,8-dihydro-4-hydroxy-spiro[1,3-dioxolane-2,6'(3'H)-chromene-3,2'-oxirane]-3-ol with ethyl acrylate in the presence of hydrochloric acid to form 4-ethyl-7',8'-dihydro-4'-hydroxy-spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-3',10'("] }

CAS No.

1346604-65-6

Molecular Formula

C15H17NO6

Molecular Weight

312.333

IUPAC Name

4/'-hydroxy-4/'-(1,1,2,2,2-pentadeuterioethyl)spiro[1,3-dioxolane-2,6/'-7,8-dihydro-1H-pyrano[3,4-f]indolizine]-3/',10/'-dione

InChI

InChI=1S/C15H17NO6/c1-2-14(19)10-7-11-15(21-5-6-22-15)3-4-16(11)12(17)9(10)8-20-13(14)18/h7,19H,2-6,8H2,1H3/i1D3,2D2

InChI Key

GHFZMAJAVDXFDR-ZBJDZAJPSA-N

SMILES

CCC1(C2=C(COC1=O)C(=O)N3CCC4(C3=C2)OCCO4)O

Synonyms

(±)-4’-Ethyl-7’,8’-dihydro-4’-hydroxy-spiro[1,3-dioxolane-2,6’(3’H)-[1H]pyrano[3,4-f]indolizine]-3’,10’(4’H)-dione-d5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4'-Ethyl-7',8'-dihydro-4'-hydroxy-spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-3',10'(
Reactant of Route 2
4'-Ethyl-7',8'-dihydro-4'-hydroxy-spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-3',10'(
Reactant of Route 3
4'-Ethyl-7',8'-dihydro-4'-hydroxy-spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-3',10'(
Reactant of Route 4
4'-Ethyl-7',8'-dihydro-4'-hydroxy-spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-3',10'(
Reactant of Route 5
4'-Ethyl-7',8'-dihydro-4'-hydroxy-spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-3',10'(
Reactant of Route 6
4'-Ethyl-7',8'-dihydro-4'-hydroxy-spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-3',10'(

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